Cas no 182292-84-8 (Phosphonothioic acid,cyclohexyl-, O,O-bis(1-methylethyl) ester (9CI))

Phosphonothioic acid,cyclohexyl-, O,O-bis(1-methylethyl) ester (9CI) structure
182292-84-8 structure
Product Name:Phosphonothioic acid,cyclohexyl-, O,O-bis(1-methylethyl) ester (9CI)
CAS No:182292-84-8
MF:C12H25O2PS
MW:264.364463567734
CID:113827
PubChem ID:536252
Update Time:2025-04-18

Phosphonothioic acid,cyclohexyl-, O,O-bis(1-methylethyl) ester (9CI) Chemical and Physical Properties

Names and Identifiers

    • Phosphonothioic acid,cyclohexyl-, O,O-bis(1-methylethyl) ester (9CI)
    • cyclohexyl-di(propan-2-yloxy)-sulfanylidene-λ<sup>5</sup>-phosphane
    • o,o-Diisopropyl cyclohexylphosphonothioate
    • 182292-84-8
    • Cyclohexylthiophosphonic acid, diisopropyl ester
    • O,O-Diisopropyl cyclohexylphosphonothioate #
    • DTXSID30336783
    • HYFBMIXKRAQNHM-UHFFFAOYSA-N
    • cyclohexyl-di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane
    • Inchi: 1S/C12H25O2PS/c1-10(2)13-15(16,14-11(3)4)12-8-6-5-7-9-12/h10-12H,5-9H2,1-4H3
    • InChI Key: HYFBMIXKRAQNHM-UHFFFAOYSA-N
    • SMILES: S=P(C1CCCCC1)(OC(C)C)OC(C)C

Computed Properties

  • Exact Mass: 264.13128821g/mol
  • Monoisotopic Mass: 264.13128821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.6
  • Topological Polar Surface Area: 50.6Ų
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